Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C12H14N2O2S. It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate typically involves the reaction of cyclopentylmethylamine with a thiazole derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[cyano(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate
- Methyl 2-[cyano(cyclopropyl)methyl]-1,3-thiazole-4-carboxylate
- Methyl 2-[cyano(cyclobutyl)methyl]-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate is unique due to its specific cyclopentyl group, which may confer distinct biological activities and chemical properties compared to its analogs. The size and flexibility of the cyclopentyl ring can influence the compound’s binding affinity to molecular targets and its overall stability .
Properties
IUPAC Name |
methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-12(15)10-7-17-11(14-10)9(6-13)8-4-2-3-5-8/h7-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBUPBODZHHTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C(C#N)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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